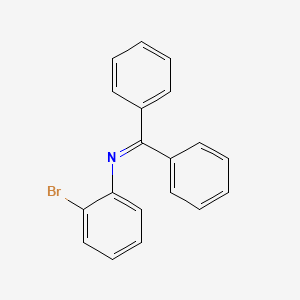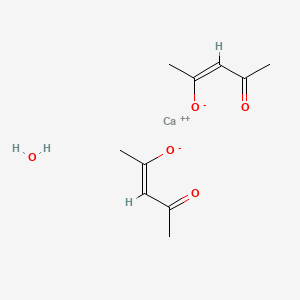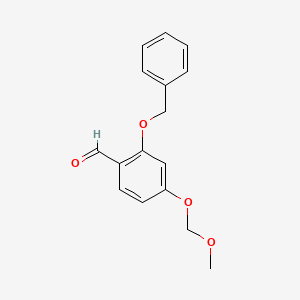
Benzenamine, 2-bromo-N-(diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-bromo-N-(diphenylmethylene)- is an organic compound with the molecular formula C19H14BrN and a molecular weight of 336.23 g/mol . It is known for its unique chemical structure, which includes a bromine atom attached to the benzene ring and a diphenylmethylene group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-bromo-N-(diphenylmethylene)- typically involves the reaction of 2-bromoaniline with benzophenone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromoaniline+benzophenone→Benzenamine, 2-bromo-N-(diphenylmethylene)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: Benzenamine, 2-bromo-N-(diphenylmethylene)- can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), temperatures ranging from room temperature to 100°C.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, temperatures ranging from 0°C to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like tetrahydrofuran (THF), temperatures ranging from -20°C to 50°C.
Major Products:
Substitution: Various substituted benzenamines.
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Reduced amines or other hydrogenated products.
Applications De Recherche Scientifique
Benzenamine, 2-bromo-N-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-bromo-N-(diphenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
- Benzenamine, 3-bromo-N-(diphenylmethylene)-
- Benzenamine, 4-bromo-N-(diphenylmethylene)-
- Benzenamine, 2-chloro-N-(diphenylmethylene)-
Comparison: Benzenamine, 2-bromo-N-(diphenylmethylene)- is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and properties. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological behaviors. For instance, the 2-bromo derivative may have different steric and electronic effects compared to the 3-bromo or 4-bromo derivatives, leading to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-1,1-diphenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCISQJGBYLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














